molecular formula C9H5FO2 B13698229 6-Fluorobenzofuran-3-carbaldehyde

6-Fluorobenzofuran-3-carbaldehyde

Cat. No.: B13698229
M. Wt: 164.13 g/mol
InChI Key: IZISRQSMGQZBFR-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. . The presence of a fluorine atom at the 6th position and an aldehyde group at the 3rd position of the benzofuran ring imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 6-Fluorobenzofuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorobenzofuran with a suitable aldehyde precursor under specific reaction conditions. For instance, the reaction of 6-fluorobenzofuran with formylating agents such as Vilsmeier-Haack reagent can yield this compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Fluorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

6-Fluorobenzofuran-3-carbaldehyde can be compared with other similar compounds such as:

Biological Activity

6-Fluorobenzofuran-3-carbaldehyde is a fluorinated derivative of benzofuran, a compound noted for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound features a benzofuran backbone with a fluorine atom at the 6-position and an aldehyde group at the 3-position. This structural modification is significant as it enhances the compound's reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Testing : A study screened multiple benzofuran derivatives for cytotoxicity against colorectal cancer (CRC) cell lines HCT-116 and found that compounds similar to this compound induced G2/M phase arrest by regulating cyclin B1 expression, suggesting a mechanism involving microtubule disruption .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of fluorine atoms can significantly enhance anticancer activity. For example, related compounds exhibited IC50 values in the low nanomolar range against HCT-116 cells, indicating potent anticancer properties .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Research indicates that modifications such as fluorination can improve their efficacy against various microbial strains.

Antimicrobial Studies

  • In Vitro Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for structurally similar compounds .
  • Comparative Analysis : A comparative analysis of antimicrobial activities revealed that fluorinated compounds often exhibited enhanced potency compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination plays a crucial role in biological activity .

Summary of Biological Activities

Biological ActivityCompoundIC50/MIC (µg/mL)Reference
CytotoxicityThis compoundLow nanomolar range
AntibacterialSimilar benzofuran derivatives6.3 µg/mL (against S. aureus)
AntituberculosisBenzofuran derivativesIC90 < 0.60 µM (against M. tuberculosis)

Properties

IUPAC Name

6-fluoro-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISRQSMGQZBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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